molecular formula C20H18O11 B1232405 Fukinolic acid CAS No. 50982-40-6

Fukinolic acid

Cat. No.: B1232405
CAS No.: 50982-40-6
M. Wt: 434.3 g/mol
InChI Key: ACYXDIZTQDLTCB-UVIKLTKHSA-N
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Description

Fukinolic acid is a hydroxycinnamic acid ester, primarily isolated from the plant species Petasites japonicus and Actaea (syn. Cimicifuga). It is an ester of caffeic acid and fukiic acid. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antiviral, cytotoxic, and vasoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fukinolic acid can be synthesized through esterification reactions involving caffeic acid and fukiic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Petasites japonicus. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Fukinolic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as halogens and nitrating agents are employed under acidic conditions.

Major Products:

Scientific Research Applications

Fukinolic acid has a wide range of applications in scientific research:

Mechanism of Action

Fukinolic acid exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Fukinolic acid is often compared with other hydroxycinnamic acid esters, such as cimicifugic acids. While both share similar structural features, this compound is unique due to its specific esterification with caffeic acid. Other similar compounds include:

  • Cimicifugic acid A
  • Cimicifugic acid B
  • Piscidic acid

These compounds differ in their esterification patterns and biological activities, making this compound a distinct and valuable compound in natural product research .

Properties

IUPAC Name

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O11/c21-12-4-1-10(7-14(12)23)3-6-16(25)31-17(18(26)27)20(30,19(28)29)9-11-2-5-13(22)15(24)8-11/h1-8,17,21-24,30H,9H2,(H,26,27)(H,28,29)/b6-3+/t17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYXDIZTQDLTCB-UVIKLTKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317189
Record name Fukinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-40-6
Record name Fukinolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fukinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fukinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUKINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLL8DU5J30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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